![molecular formula C6H5ClN4O2 B2477533 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2418720-67-7](/img/structure/B2477533.png)
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been found to exhibit a range of interesting biochemical and physiological effects, which have made it a popular subject of research in recent years.
Scientific Research Applications
Phosphodiesterase 5 (PDE5) Inhibition
1H-Pyrazolo[4,3-d]pyrimidines have been recognized as a potent and selective second-generation class of phosphodiesterase 5 (PDE5) inhibitors. Studies have focused on exploring the potency, selectivity, and efficacy of specific derivatives of this class, like 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines and 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazolo[4,3-d]pyrimidines, showing significant promise as PDE5 inhibitors and resulting in the advancement of clinical candidates (Tollefson et al., 2010; Tollefson et al., 2010).
Synthetic Approaches and Chemical Transformations
- A general synthetic approach to pyrazolo[4,3-d]pyrimidines, involving aldehydes, arylideneanilines, carboxylic acids, and orthoesters, has been reported, providing a framework for further chemical transformations and potential applications in various fields (Reddy et al., 2005).
- Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the versatility of pyrazolo compounds and their potential utility in creating diverse chemical entities (Drev et al., 2014).
Anticancer Activity
- Pyrazolo[4,3-d]pyrimidines have shown promising results in anticancer studies. Certain derivatives have demonstrated notable antitumor activity against breast cancer cell lines, indicating the potential of these compounds in cancer treatment strategies (Abdellatif et al., 2014).
- Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, further emphasizing the therapeutic potential of this chemical class (Rahmouni et al., 2016).
Enzymatic Inhibitory Activity
Functional Pyrazolo[1,5-a]pyrimidines have shown significant enzymatic inhibitory activity, making them a focus of recent research in medicinal chemistry. The development of different synthesis pathways for the preparation and post-functionalization of this scaffold opens up new possibilities for drug design, especially in the realm of anticancer therapeutics (Arias-Gómez et al., 2021).
Drug Discovery and Development
- Novel synthetic routes and transformations of pyrazolo[4,3-d]pyrimidines have been explored, contributing to the rich chemical diversity and potential therapeutic applications of these compounds in drug discovery and development (Volochnyuk et al., 2010).
- Studies focusing on the synthesis of new derivatives, pharmacokinetic predictions, and evaluations of biological activities further highlight the importance of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride in the field of medicinal chemistry and drug design (Atta et al., 2019).
Mechanism of Action
Target of action
Pyrazolopyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . They are known to act as a bioisostere of adenine and retain the main interactions of ATP at the kinase domain .
Pharmacokinetics
Like other small molecule drugs, they are likely absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Action environment
The action, efficacy, and stability of pyrazolopyrimidines may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPOEPUDRPJRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418720-67-7 |
Source
|
Record name | 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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